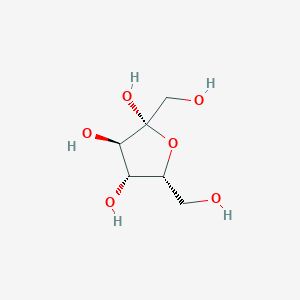

beta-D-sorbofuranose

Description

Properties

CAS No. |

42744-42-3 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChI Key |

RFSUNEUAIZKAJO-JGWLITMVSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of beta-D-sorbofuranose. Due to the limited availability of specific experimental data for this particular isomer, this document also includes data for related compounds to offer a comparative context, alongside standardized experimental protocols for the determination of key physicochemical parameters.

Chemical Identity and Structure

This compound is a monosaccharide, a ketohexose, and an isomer of fructose. It exists as a five-membered ring structure, characteristic of a furanose. The "beta" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented in the cis configuration relative to the hydroxymethyl group at C5.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1] |

| Molecular Formula | C₆H₁₂O₆[1] |

| Molecular Weight | 180.16 g/mol [1] |

| CAS Number | 42744-42-3[1] |

| ChEBI ID | CHEBI:48673[1] |

| PubChem CID | 24755524[1] |

| InChI Key | RFSUNEUAIZKAJO-JGWLITMVSA-N |

Physical Properties

Table 2: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 180.156 g/mol | BioPath |

| XLogP3-AA | -2.3 | PubChem[1] |

| Topological Polar Surface Area | 110 Ų | PubChem[1] |

| Complexity | 162 | BioPath |

| Hydrogen Bond Donors | 5 | BioPath |

| Hydrogen Bond Acceptors | 6 | BioPath |

Table 3: Experimental Physical Properties of a Related Isomer (beta-D-fructofuranose)

| Property | Value | Source |

| Melting Point | 119 - 122 °C | PubChem[2] |

| Solubility in Water | 778 mg/mL at 20 °C | PubChem[2] |

| Physical Description | Solid | PubChem[2] |

Chemical Properties and Reactivity

As a ketohexose, this compound is expected to exhibit chemical properties characteristic of monosaccharides. These include:

-

Mutarotation: In solution, furanoses can exist in equilibrium with their pyranose (six-membered ring) and open-chain forms. This anomeric interconversion leads to a change in the optical rotation of the solution over time, a phenomenon known as mutarotation.

-

Glycosylation: The anomeric hydroxyl group can react with alcohols or other sugars to form glycosidic bonds.

-

Oxidation and Reduction: The hydroxyl groups can be oxidized to carboxylic acids, and the ketone group in the open-chain form can be reduced to a secondary alcohol.

-

Esterification and Etherification: The hydroxyl groups can undergo esterification with acids and etherification with alkylating agents.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of monosaccharides like this compound are outlined below. These are general methods that can be applied to this specific compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[3][4][5][6]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

-

Heating: The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

Solubility Determination

Principle: The solubility of a compound in a particular solvent is determined by finding the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Methodology:

-

Solvent Selection: A range of solvents (e.g., water, ethanol, methanol, DMSO) are chosen.

-

Saturation: A known volume of the solvent is placed in a thermostatically controlled vessel. Small, accurately weighed portions of this compound are added incrementally with constant stirring.

-

Equilibration: The addition is stopped when a small amount of undissolved solid remains, indicating a saturated solution. The mixture is stirred for an extended period to ensure equilibrium is reached.

-

Analysis: The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or refractometry.

Specific Rotation Determination (Polarimetry)

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound and is defined as the observed angle of rotation for a solution with a concentration of 1 g/mL in a 1 decimeter path length tube.[7][8]

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) is measured.

-

Calculation: The specific rotation ([\alpha]) is calculated using the formula: [\alpha] = α / (c * l)

Visualization of Methodologies and Concepts

Experimental Workflow for Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical and chemical properties of a carbohydrate like this compound.

Caption: Experimental workflow for property determination.

Illustrative Signaling Pathway

While no specific signaling pathways involving this compound have been identified, the following diagram illustrates a generic signaling cascade that could be modulated by a bioactive carbohydrate. This is a conceptual representation.

Caption: Generic signaling pathway illustration.

Conclusion

This technical guide has summarized the available information on the physical and chemical properties of this compound. While specific experimental data for this isomer remain scarce, this document provides a foundation for researchers by presenting computed properties, comparative data from related isomers, and detailed, standardized experimental protocols. The provided workflow and conceptual diagrams offer a framework for the systematic investigation of this and other rare monosaccharides, which may hold potential in various scientific and therapeutic applications. Further experimental investigation is warranted to fully characterize this compound and explore its potential biological activities.

References

- 1. This compound | C6H12O6 | CID 24755524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-D-fructose | C6H12O6 | CID 439709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. westlab.com [westlab.com]

- 6. thinksrs.com [thinksrs.com]

- 7. Virtual Labs [cds-iiith.vlabs.ac.in]

- 8. scribd.com [scribd.com]

Biosynthesis pathway of beta-D-sorbofuranose in microorganisms

An In-depth Technical Guide to the Microbial Biosynthesis of Sorbose

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbose is a ketose monosaccharide of significant industrial importance, primarily serving as a key precursor in the Reichstein process for the synthesis of L-ascorbic acid (Vitamin C). While the user query specified beta-D-sorbofuranose, it is crucial to note that the vast majority of established and industrially relevant microbial pathways produce its enantiomer, L-sorbose (B7814435) . The direct microbial biosynthesis of D-sorbose is not a well-documented or common metabolic pathway. This guide will, therefore, focus on the comprehensive, well-studied, and commercially vital biosynthesis of L-sorbose from its precursor D-sorbitol, a process efficiently carried out by microorganisms of the Acetobacteraceae family, particularly Gluconobacter oxydans.

This document provides a detailed overview of the core biochemical pathway, quantitative data from key studies, detailed experimental protocols for analysis and enzyme characterization, and visual diagrams to elucidate the metabolic and experimental workflows.

The Core Biosynthesis Pathway: D-Sorbitol to L-Sorbose

The microbial conversion of D-sorbitol to L-sorbose is a highly specific regio- and stereo-selective oxidation reaction. This biotransformation is a hallmark of acetic acid bacteria like Gluconobacter and Acetobacter.

Key Microorganism: Gluconobacter oxydans is the most widely used microorganism for this process due to its powerful and efficient membrane-bound dehydrogenase system.[1][2]

Key Enzyme: The central enzyme catalyzing this reaction is D-sorbitol dehydrogenase (SLDH) . In G. oxydans, this is predominantly a membrane-bound dehydrogenase that utilizes cofactors such as Pyrroloquinoline quinone (PQQ) or Flavin adenine (B156593) dinucleotide (FAD).[3][4] The enzyme is located on the outer surface of the cytoplasmic membrane, allowing it to directly oxidize D-sorbitol in the culture medium and release the L-sorbose product extracellularly, which simplifies downstream processing.[5]

The overall reaction is as follows:

D-Sorbitol + O₂ → L-Sorbose + H₂O₂

This process is strictly aerobic, with oxygen serving as the terminal electron acceptor.[4]

Metabolic Pathway Diagram

The following diagram illustrates the primary conversion step and the broader metabolic context within Gluconobacter.

Caption: Primary pathway of D-Sorbitol oxidation to L-Sorbose by membrane-bound SLDH in G. oxydans.

Quantitative Data

The efficiency of L-sorbose production is determined by enzyme kinetics and fermentation performance. The following tables summarize key quantitative data from published studies.

Table 1: Kinetic Parameters of D-Sorbitol Dehydrogenases (SLDH)

| Enzyme Source | Coenzyme | Kₘ (D-Sorbitol) | kcat | kcat/Kₘ | Reference |

| Gluconobacter oxydans G624 | NADP⁺ | 38.9 mM | 3820 s⁻¹ | 98.1 mM⁻¹s⁻¹ | [6] |

| Faunimonas pinastri A52C2 | NAD⁺/NADP⁺ | 7.51 mM | N/A | N/A | [7] |

N/A: Not Available in the cited source.

Table 2: L-Sorbose Production in Gluconobacter oxydans Fermentations

| Strain | Fermentation Mode | Initial D-Sorbitol (g/L) | Final L-Sorbose (g/L) | Productivity (g/L·h) | Time (h) | Reference |

| G. oxydans (mutant) | Batch | 200 | 200 | 7.14 | 28 | [8] |

| G. oxydans WSH-003 | Fed-batch (immobilized) | 150 (initial) | 135.0 | 5.63 | 24 | [5] |

| G. oxydans MMC10 | Batch | 80 | ~80 | 3.20 | 25 | [9][10] |

| G. oxydans MMC10 | Batch | 300 | ~300 | 3.13 | 96 | [9][10] |

| G. oxydans MD-16 (engineered) | Fed-batch | N/A | 298.61 | N/A | N/A | [11] |

| G. oxydans (industrial) | Fed-batch | N/A | 410 | 11.39 | 36 | [2] |

Productivity and yield can vary significantly based on media composition, aeration, pH control, and feeding strategy.

Experimental Protocols

Accurate monitoring and characterization of the D-sorbitol to L-sorbose bioconversion require robust analytical methods. The following are detailed protocols for key assays.

Protocol 1: Sorbitol Dehydrogenase (SLDH) Activity Assay

This protocol is based on a coupled enzymatic reaction where the reduction of NAD⁺ to NADH by SLDH is measured spectrophotometrically.

Principle: SLDH catalyzes the oxidation of D-sorbitol to L-sorbose, with the concomitant reduction of NAD⁺ to NADH. The rate of increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the SLDH activity in the sample.

Materials:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Assay Buffer: e.g., 100 mM Glycine-NaOH, pH 10.0

-

Substrate Solution: 500 mM D-Sorbitol in Assay Buffer

-

Coenzyme Solution: 10 mM NAD⁺ in Assay Buffer

-

Enzyme Sample: Cell lysate or purified enzyme preparation

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 340 nm

Procedure:

-

Sample Preparation (Cell Lysate):

-

Harvest microbial cells from culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

-

Wash the cell pellet with cold PBS buffer and centrifuge again.

-

Resuspend the pellet in a known volume of cold Assay Buffer.

-

Lyse the cells using sonication on ice or a bead beater.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris.

-

Collect the supernatant (crude enzyme extract) for the assay.

-

-

Assay Reaction:

-

Set up the reaction in a 96-well microplate. For each sample, prepare a reaction well and a blank well (without substrate).

-

Add the following to each well (example volumes for a 200 µL final volume):

-

150 µL Assay Buffer

-

20 µL NAD⁺ Solution

-

10 µL Enzyme Sample (or diluted sample)

-

-

Mix gently and incubate for 3 minutes at the desired temperature (e.g., 37°C) to allow for the reaction of any endogenous substrates.

-

To initiate the reaction, add 20 µL of the D-Sorbitol Solution to the sample wells and 20 µL of Assay Buffer to the blank wells.

-

Immediately start measuring the absorbance at 340 nm (A₃₄₀) in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank from the rate of the sample.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min × Total Volume) / (ε × Path Length × Sample Volume)

-

Where:

-

ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹

-

Total Volume is the final reaction volume in mL.

-

Path Length is the light path length in cm (often normalized to 1 cm for calculations).

-

Sample Volume is the volume of the enzyme sample added in mL.

-

-

-

One unit (U) of SLDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[7][12]

-

Protocol 2: HPLC Analysis of D-Sorbitol and L-Sorbose

This protocol describes a method for separating and quantifying the substrate and product in fermentation broth.

Principle: D-sorbitol and L-sorbose are polar compounds with no significant UV chromophore, making them unsuitable for standard UV detection. High-Performance Liquid Chromatography (HPLC) with either a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is the preferred method for analysis.[1][13] Separation is typically achieved using a column designed for carbohydrate analysis, such as an amino or a specialized HILIC column.[14][15]

Materials:

-

HPLC system with a pump, autosampler, and column oven.

-

Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.

-

Carbohydrate analysis column (e.g., Amino column, ~250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water mixture (e.g., 75:25 v/v).

-

Standard Solutions: Prepare a series of known concentrations of D-Sorbitol and L-Sorbose in the mobile phase for calibration.

-

Fermentation Samples: Centrifuge to remove cells, then filter through a 0.22 µm syringe filter. Dilute as necessary with the mobile phase.

Procedure:

-

HPLC Setup:

-

Install the carbohydrate column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the column oven temperature (e.g., 35°C).

-

Set the RI or ELSD detector parameters according to the manufacturer's instructions. The RI detector is highly sensitive to temperature and pressure fluctuations.

-

-

Calibration:

-

Inject a series of standard solutions of D-sorbitol and L-sorbose (e.g., 1, 5, 10, 15, 20 g/L).

-

Generate a calibration curve by plotting the peak area against the concentration for each compound.

-

-

Sample Analysis:

-

Inject the prepared fermentation samples (injection volume e.g., 10-20 µL).

-

Record the chromatogram and identify the peaks for D-sorbitol and L-sorbose based on the retention times of the standards.

-

-

Quantification:

-

Integrate the peak areas for D-sorbitol and L-sorbose in the sample chromatograms.

-

Calculate the concentration of each compound in the sample using the linear regression equation from the calibration curve.

-

Workflow and Logic Diagrams

Visualizing the experimental and logical workflows is essential for planning and execution.

Overall Experimental Workflow

This diagram outlines the process from microbial culture to data analysis for L-sorbose production.

Caption: A typical workflow for studying microbial L-Sorbose production.

Logic Diagram for SLDH Assay

This diagram details the steps and logic of the enzyme activity assay.

Caption: Step-by-step logic for the spectrophotometric SLDH enzyme assay.

References

- 1. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A highly efficient sorbitol dehydrogenase from Gluconobacter oxydans G624 and improvement of its stability through immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution [frontiersin.org]

- 10. Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. helixchrom.com [helixchrom.com]

- 15. Simple determination of sorbitol using HPLC with RI detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

An In-Depth Technical Guide to the Stereochemistry and Anomeric Configuration of D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and anomeric configuration of D-sorbofuranose, a five-membered ring isomer of the ketohexose D-sorbose. Understanding the three-dimensional structure and the behavior of this sugar in solution is critical for its application in various fields, including drug design and development, where precise molecular recognition is paramount. This document details the structural features of D-sorbofuranose anomers, the experimental methodologies used for their characterization, and the quantitative data that defines their structure and equilibrium in solution.

Introduction to D-Sorbose and its Furanose Form

D-Sorbose is a ketohexose, a six-carbon sugar with a ketone functional group. In solution, D-sorbose, like other reducing sugars, exists as a dynamic equilibrium mixture of its open-chain keto form and its cyclic pyranose (six-membered ring) and furanose (five-membered ring) anomers (α and β).[1] This phenomenon of interconversion is known as mutarotation. While D-sorbopyranose forms are often predominant, the D-sorbofuranose isomers play a crucial role in the overall reactivity and biological activity of D-sorbose. The furanose ring, although often less stable than the pyranose form, provides a different conformational landscape that can be specifically recognized by enzymes and receptors.

The stereochemistry of D-sorbofuranose is defined by the spatial arrangement of its hydroxyl groups. The "D" designation refers to the configuration at the chiral carbon furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde. The anomeric carbon (C2) is the site of cyclization and can exist in two stereoisomeric forms: alpha (α) and beta (β), giving rise to α-D-sorbofuranose and β-D-sorbofuranose.

Stereochemistry and Anomeric Configuration

The determination of the precise three-dimensional structure of the α and β anomers of D-sorbofuranose is essential for understanding their chemical and biological properties. The key stereochemical features include the configuration at the anomeric carbon (C2) and the puckering of the furanose ring.

Anomeric Configuration:

-

α-D-Sorbofuranose: In the α anomer, the hydroxyl group at the anomeric carbon (C2) is on the opposite side of the ring from the CH₂OH group at C5.

-

β-D-Sorbofuranose: In the β anomer, the hydroxyl group at the anomeric carbon (C2) is on the same side of the ring as the CH₂OH group at C5.

The anomeric configuration significantly influences the molecule's overall shape, polarity, and ability to interact with other molecules.

Furanose Ring Conformation:

The five-membered furanose ring is not planar and adopts puckered conformations to relieve steric strain. The two primary modes of puckering are the envelope (E) and twist (T) conformations. In an envelope conformation, four of the ring atoms are nearly coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The specific ring pucker of D-sorbofuranose anomers can be determined through analysis of NMR coupling constants and X-ray crystallographic data.

A study on the crystal structure of 6-deoxy-L-sorbofuranose, a derivative of sorbofuranose, revealed that it exists in the α-furanose form with a C-3'-exo-C-4'-endo (³T₄) puckering of the furanoid ring. This suggests that the furanose form is a significant and stable conformation for sorbose derivatives.[2]

Anomeric Equilibrium in Solution

A study on 1-deoxy-1-(N-methylphenylamino)-D-sorbose, a derivative of D-sorbose, determined the tautomeric distribution in solution using ¹³C NMR. The equilibrium was found to consist of:[2]

| Tautomer | Percentage in Solution |

| α-pyranose | 90.7% |

| α-furanose | 3.8% |

| β-pyranose | 1.0% |

| β-furanose | 0.5% |

| Acyclic keto form | 4.0% |

This data suggests that while the pyranose form is predominant for this derivative, the furanose anomers are present in measurable quantities. It is expected that D-sorbose itself will also exhibit a similar equilibrium, with the exact percentages of α- and β-D-sorbofuranose depending on the specific solution conditions.

Experimental Protocols for Structural Elucidation

The determination of the stereochemistry and anomeric configuration of D-sorbofuranose relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of carbohydrates in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of the molecule's structure and conformation.

Sample Preparation: A sample of D-sorbose is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of 10-50 mg/mL. The solution is allowed to equilibrate for several hours to ensure that the mutarotational equilibrium is reached.

¹H NMR Spectroscopy Protocol:

-

Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Solvent Suppression: A solvent suppression technique (e.g., presaturation) is used to minimize the large residual HOD signal.

-

Data Processing: The free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction.

-

Analysis: The chemical shifts (δ) and coupling constants (J) of the proton signals are measured. The anomeric protons of furanose rings typically resonate in a specific region of the spectrum. However, D-sorbofuranose lacks a proton directly attached to the anomeric carbon (C2). Therefore, the chemical shifts of protons on adjacent carbons (H3, H4, and the CH₂OH protons at C1 and C6) are used to infer the anomeric configuration. The vicinal proton-proton coupling constants (³JHH) are particularly informative for determining the dihedral angles between protons on the furanose ring, which in turn helps to define the ring's pucker according to the Karplus equation.[1]

¹³C NMR Spectroscopy Protocol:

-

Acquisition: A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of single lines for each carbon atom.

-

Data Processing: The FID is processed similarly to the ¹H NMR data.

-

Analysis: The chemical shifts of the carbon atoms are measured. The chemical shift of the anomeric carbon (C2) is particularly sensitive to the anomeric configuration. Generally, the anomeric carbon of the α-anomer resonates at a different chemical shift compared to the β-anomer.

Two-Dimensional (2D) NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is typically employed:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for identifying long-range connectivities and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the three-dimensional structure and stereochemistry.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystallization: High-quality single crystals of D-sorbofuranose are grown from a supersaturated solution by slow evaporation of the solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and refined to yield a precise three-dimensional model of the molecule. This model provides accurate bond lengths, bond angles, and torsional angles, which definitively establish the anomeric configuration and the ring conformation.

Quantitative Data

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for D-Sorbofuranose Anomers

| Carbon Atom | α-D-Sorbofuranose (Predicted) | β-D-Sorbofuranose (Predicted) |

| C1 | ~64.5 | ~63.0 |

| C2 | ~104.0 | ~101.5 |

| C3 | ~77.0 | ~75.5 |

| C4 | ~75.0 | ~76.0 |

| C5 | ~81.0 | ~82.0 |

| C6 | ~62.0 | ~61.5 |

Note: These are estimated values and may vary depending on the solvent and temperature.

Visualizations

Stereochemistry of D-Sorbofuranose Anomers

The following diagram illustrates the stereochemical difference between the α and β anomers of D-Sorbofuranose in a Haworth projection.

Caption: Haworth projections of α- and β-D-sorbofuranose.

Anomeric Equilibrium of D-Sorbose

The following diagram illustrates the dynamic equilibrium of D-sorbose in solution, showing the interconversion between the open-chain form and the cyclic furanose and pyranose anomers.

Caption: Equilibrium of D-sorbose tautomers in solution.

Experimental Workflow for Anomeric Configuration Determination

This diagram outlines the typical workflow for determining the anomeric configuration of D-sorbofuranose using NMR spectroscopy and X-ray crystallography.

Caption: Experimental workflow for structural elucidation.

Conclusion

The stereochemistry and anomeric configuration of D-sorbofuranose are critical determinants of its chemical and biological function. While existing as part of a complex equilibrium in solution, the α and β furanose anomers possess distinct three-dimensional structures that can be elucidated through a combination of advanced analytical techniques, primarily NMR spectroscopy and X-ray crystallography. This guide has provided an in-depth overview of the structural features of D-sorbofuranose, detailed experimental protocols for its characterization, and a summary of the key quantitative data. A thorough understanding of these principles is essential for researchers and professionals working in drug development and other areas where the specific interactions of carbohydrates are of interest. Further research to obtain precise experimental NMR data for the individual anomers of D-sorbofuranose will be invaluable for refining our understanding of this important ketohexose.

References

An In-depth Technical Guide to the Discovery and Historical Background of Sorbofuranose Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Sorbose, a naturally occurring ketohexose, holds a significant position in both fundamental carbohydrate chemistry and industrial biotechnology, primarily as a key precursor in the synthesis of L-ascorbic acid (Vitamin C). While L-sorbose exists in solution as an equilibrium mixture of different cyclic isomers, the five-membered furanose forms, namely α-L-sorbofuranose and β-L-sorbofuranose, are of particular interest due to their role as synthetic intermediates. This technical guide provides a comprehensive overview of the historical discovery, structural characterization, and experimental methodologies associated with sorbofuranose isomers. It further explores their involvement in microbial metabolic pathways and their emerging role as signaling molecules in fungi.

Historical Context and Discovery

The journey to understanding the structure of sorbofuranose isomers is intrinsically linked to the foundational era of carbohydrate chemistry in the late 19th and early 20th centuries.

The Pioneers of Carbohydrate Chemistry

The structural elucidation of monosaccharides was a monumental task undertaken by pioneers like Hermann Emil Fischer. His work on the configuration of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, established the fundamental principles of stereochemistry in this class of compounds.[1][2][3] Fischer's development of phenylhydrazine (B124118) as a reagent to form crystalline osazones was a critical step in differentiating sugar isomers.[2] While his specific work on L-sorbose is not as prominently documented as that on glucose, his establishment of the structures of isomeric sugars like glucose, fructose, and mannose laid the essential groundwork for characterizing all monosaccharides, including ketoses like sorbose.[2][4]

In the United States, Claude S. Hudson and his laboratory at the National Institutes of Health (formerly the Hygienic Laboratory) made profound contributions to carbohydrate chemistry from the early 20th century onwards.[5] Hudson's work on the relationship between optical rotation and the configuration of glycosides, known as Hudson's rules, was instrumental in assigning anomeric configurations to sugar isomers.[5] The continuous research from this group significantly advanced the understanding of the complex structures of carbohydrates.[5]

Elucidation of the Furanose Ring

The concept of sugars existing in cyclic forms, as hemiacetals and hemiketals, was a major breakthrough. The five-membered ring structure, termed "furanose" due to its analogy to furan, was recognized as a stable conformation for many pentoses and some hexoses, particularly ketoses.[6] The determination that a sugar like L-sorbose could adopt a furanose ring structure would have been a logical extension of the understanding gained from studying other ketoses like fructose. The definitive confirmation of the existence and structure of sorbofuranose isomers, however, had to await the advent of more advanced analytical techniques in the mid-20th century, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Structure and Physicochemical Properties of Sorbofuranose Isomers

In aqueous solution, L-sorbose exists as an equilibrium mixture of its open-chain keto form and its cyclic pyranose and furanose anomers. The furanose form is a five-membered ring formed by the intramolecular reaction between the ketone at the C2 position and the hydroxyl group at the C5 position. This cyclization creates a new stereocenter at C2, the anomeric carbon, leading to two distinct isomers: α-L-sorbofuranose and β-L-sorbofuranose.

Table 1: Physicochemical and Spectroscopic Data of L-Sorbose and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data | Crystallographic Data |

| L-Sorbose | C₆H₁₂O₆ | 180.16 | 165 | 1H NMR (D₂O): Complex multiplet between δ 3.49-3.75 ppm, representing an equilibrium of isomers.[7] | Not applicable (mixture of isomers in solution) |

| α-L-Sorbofuranose | C₆H₁₂O₆ | 180.16 | Data not readily available | 13C NMR data is available in public databases.[8] | Data for the free form is not readily available. |

| β-L-Sorbofuranose | C₆H₁₂O₆ | 180.16 | Data not readily available | Data is available in public databases.[9] | Data for the free form is not readily available. |

| 6-Deoxy-α-L-sorbofuranose | C₆H₁₂O₅ | 164.16 | Not specified | Not specified in the provided reference. | Crystal System: Orthorhombic, Space Group: P2₁2₁2₁ |

| 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | C₁₂H₂₀O₆ | 260.28 | Not specified | 13C NMR data is available in public databases.[10] | Not specified |

| 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose | C₂₃H₂₈O₈S | 464.53 | 155-156 | Not specified | The furanose ring adopts a slightly twisted envelope conformation.[11] |

Experimental Protocols

The synthesis and characterization of sorbofuranose isomers often involve the use of protecting groups to control reactivity and stereochemistry. A key intermediate in many synthetic routes is 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

This procedure describes the protection of the hydroxyl groups of L-sorbose using acetone (B3395972) to form the diacetonide, which locks the sugar in the α-furanose configuration.

Materials:

-

L-Sorbose

-

Acetone (anhydrous)

-

Antimony pentafluoride (catalyst)

-

Molecular Sieves 3A

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of L-sorbose in 200 mL of anhydrous acetone.

-

Add 65.0 mg of antimony pentafluoride to the suspension.[12]

-

Set up a drying tube or a Soxhlet extractor filled with 20 g of Molecular Sieves 3A between the reaction flask and the condenser to maintain anhydrous conditions during reflux.[12]

-

Heat the mixture to reflux (water bath at 60 °C) with vigorous stirring for 6 hours.[12] The solid L-sorbose will gradually dissolve as the reaction proceeds.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be neutralized (e.g., with a basic resin), filtered, and the solvent evaporated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography. The reported yield of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose is approximately 82.3%.[12]

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of sorbofuranose isomers and their derivatives.[8][10][13][14] These techniques provide detailed information about the connectivity of atoms and the stereochemical environment of each nucleus.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise conformation of the furanose ring in the solid state.[11][15]

Biological Roles and Signaling Pathways

Beyond its use in chemical synthesis, L-sorbose and its metabolic products are involved in various biological processes, particularly in microorganisms.

Microbial Metabolism of L-Sorbose

L-Sorbose can be utilized as a carbon source by several bacteria, including strains of Escherichia coli and Lactobacillus casei.[16][17] These bacteria possess specific transport systems and enzymatic pathways for the catabolism of L-sorbose.

References

- 1. nobelprize.org [nobelprize.org]

- 2. britannica.com [britannica.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 5. niddk.nih.gov [niddk.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. L-(-)-SORBOSE(87-79-6) 1H NMR [m.chemicalbook.com]

- 8. alpha-L-Sorbofuranose | C6H12O6 | CID 12306007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beta-L-sorbofuranose | C6H12O6 | CID 12306011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. L-sorbofuranose | C6H12O6 | CID 11008518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 15. alpha-D-sorbofuranose | 41847-03-4 | Benchchem [benchchem.com]

- 16. The Role of L-Sorbose Metabolism in Enhancing Fitness and Virulence in Escherichia coli Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetics of L-sorbose transport and metabolism in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of beta-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and methodologies used for the characterization of beta-D-sorbofuranose. Given the limited availability of direct experimental spectra for this specific furanose, this document combines predicted data, analysis of analogous compounds, and established principles of spectroscopic interpretation to serve as a comprehensive resource.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including carbohydrates. For furanose sugars like this compound, which often exist in equilibrium with their pyranose forms in solution, NMR analysis can be complex. Advanced techniques are often required to isolate and characterize the signals of the less abundant furanose anomer.

1.1. Predicted ¹H NMR Data for this compound

Due to the scarcity of published experimental data, the following table presents predicted ¹H NMR chemical shifts for this compound. These predictions are based on computational models and can be a valuable tool for preliminary identification.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity (Expected) | Coupling Constant (J, Hz) (Expected) |

| H-1 | ~3.6 | d | ~12 |

| H-1' | ~3.7 | d | ~12 |

| H-3 | ~4.1 | d | ~2-3 |

| H-4 | ~4.0 | dd | ~2-3, ~5-6 |

| H-5 | ~3.8 | ddd | ~5-6, ~2, ~6-7 |

| H-6 | ~3.9 | d | ~12 |

| H-6' | ~3.8 | d | ~12 |

1.2. Predicted ¹³C NMR Data for this compound

The table below shows the predicted ¹³C NMR chemical shifts for this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~64 |

| C-2 | ~104 |

| C-3 | ~77 |

| C-4 | ~76 |

| C-5 | ~81 |

| C-6 | ~63 |

1.3. Experimental NMR Data for Analogous Compounds

For comparative purposes, the experimental ¹H and ¹³C NMR data for methyl-β-D-ribofuranoside, which shares the furanose ring structure, are presented. This data provides insight into the typical chemical shifts and coupling constants for protons and carbons in a similar chemical environment.

Table 1.3.1: Experimental ¹H NMR Data for Methyl 2,3-O-isopropylidene-β-d-ribofuranoside in CDCl₃ [1]

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.97 | s | - |

| H-2 | 4.58 | d | 5.86 |

| H-3 | 4.83 | d | 5.86 |

| H-4 | 4.42 | t | 2.93 |

| H-5 | 3.71 | dt | J4,5 = J5,OH 2.56, J5,5' 12.45 |

| H-5' | 3.61 | ddd | J4,5' 3.30, J5',OH 10.25, J5,5' 12.45 |

| OCH₃ | 3.43 | s | - |

Table 1.3.2: Experimental ¹³C NMR Data for Methyl 2,3-O-isopropylidene-β-d-ribofuranoside in CDCl₃ [1]

| Carbon | Chemical Shift (ppm) |

| C-1 | 110.22 |

| C-2 | 86.04 |

| C-3 | 81.70 |

| C-4 | 88.59 |

| C-5 | 64.22 |

| OCH₃ | 55.70 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by absorptions from the hydroxyl and C-O bonds.

2.1. Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3500-3200 | Strong, Broad |

| C-H Stretch | 3000-2850 | Medium |

| C-O Stretch (Alcohols, Ethers) | 1260-1000 | Strong |

| C-C Stretch | 1200-800 | Weak to Medium |

The region between 1450 and 600 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

3.1. Expected Mass Spectrometric Data for this compound

-

Molecular Formula: C₆H₁₂O₆

-

Molecular Weight: 180.16 g/mol [3]

-

Expected Molecular Ion Peak (M⁺): m/z 180

3.2. Predicted Fragmentation Pattern

The fragmentation of sugars in mass spectrometry is complex and can proceed through various pathways, including glycosidic bond cleavage and cross-ring cleavages.[4] For this compound, common fragmentation would involve the loss of water and small neutral molecules.

Table 3.2.1: Expected Key Fragment Ions for this compound

| m/z | Possible Fragment |

| 162 | [M - H₂O]⁺ |

| 144 | [M - 2H₂O]⁺ |

| 126 | [M - 3H₂O]⁺ |

| 129 | [M - CH₂OH - H₂O]⁺ |

| 111 | [M - CH₂OH - 2H₂O]⁺ |

| 97 | [C₄H₅O₃]⁺ |

| 85 | [C₄H₅O₂]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 61 | [CH₂OH-C(OH)=OH]⁺ |

| 60 | [C₂H₄O₂]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data for carbohydrate analysis.

4.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples with low solubility, gentle heating or sonication may be applied.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

4.2. IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

4.3. Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it to fragmentation by collision-induced dissociation (CID) or other fragmentation methods.

-

-

Data Analysis: Analyze the mass spectra to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a furanose sugar.

Caption: General workflow for spectroscopic characterization of furanose sugars.

References

- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. This compound | C6H12O6 | CID 24755524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of beta-D-Sorbofuranose in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of beta-D-sorbofuranose and its broader isomer, D-sorbose, in the context of cellular metabolism. While direct research on the metabolic fate of this compound is limited, this document synthesizes available data on D-sorbose transport, its physiological effects, and the metabolism of its stereoisomer, L-sorbose (B7814435), to construct a hypothetical framework for its cellular processing. This guide aims to equip researchers with the foundational knowledge, experimental protocols, and conceptual models necessary to investigate the metabolic significance of this rare sugar, particularly in the realms of metabolic regulation and therapeutic development.

Introduction to D-Sorbose and its Isomers

D-Sorbose is a naturally occurring ketohexose and an isomer of D-fructose. Like other monosaccharides, it can exist in different isomeric forms, including the five-membered ring structure known as a furanose. This compound refers to a specific stereoisomer with a beta configuration at the anomeric center.[1] While D-sorbose is found in nature, it is considered a rare sugar. Its role in mammalian cellular metabolism is not well-established, with much of the existing research focused on its effects on glucose metabolism and its metabolism in microorganisms.[2][3]

Recent interest in rare sugars for their potential health benefits has brought molecules like D-sorbose into focus. Studies have suggested that D-sorbose may influence glucose and insulin (B600854) levels, hinting at a role in metabolic regulation.[2][4] This guide will delve into the knowns and unknowns of this compound metabolism, providing a platform for future research.

Intestinal Absorption and Cellular Uptake

The journey of any dietary sugar into the cellular metabolic machinery begins with its absorption in the small intestine. Research indicates that D-sorbose, along with other D-fructose isomers like D-allulose and D-tagatose, is likely transported across the intestinal epithelium by the glucose transporter type 5 (GLUT5).[5][6] GLUT5 is the primary transporter for fructose.[6][7] Studies in rats have shown that a high-fructose diet, which upregulates GLUT5 expression, leads to significantly higher peripheral concentrations of orally administered D-sorbose.[6] Conversely, the use of a selective SGLT1 inhibitor did not affect D-sorbose absorption, suggesting that the sodium-dependent glucose cotransporter 1 is not involved in its uptake.[6]

Once in the bloodstream, the mechanism of D-sorbose uptake into peripheral tissues is less clear. However, the involvement of GLUT family transporters is a strong possibility, given their role in transporting structurally similar hexoses.

Hypothetical Metabolic Pathway of this compound

There is currently no well-defined metabolic pathway for D-sorbose in mammalian cells. However, based on the metabolism of its stereoisomer, L-sorbose, and its structural similarity to fructose, a hypothetical pathway can be proposed. Research on L-sorbose has shown that it can be phosphorylated by ketohexokinase (KHK) to form L-sorbose-1-phosphate.[8][9] This phosphorylated intermediate then appears to interfere with glycolysis by inhibiting the enzyme hexokinase.[8]

It is plausible that D-sorbose could follow a similar initial step, being phosphorylated by KHK to D-sorbose-1-phosphate. The subsequent fate of this molecule is unknown. It could potentially be further metabolized by aldolase, similar to fructose-1-phosphate, or it might act as a regulatory molecule, influencing other metabolic pathways.

Below is a diagram illustrating this hypothetical initial step in D-sorbose metabolism, drawing a parallel with the known pathway of L-sorbose.

Caption: Hypothetical pathway for this compound uptake and initial metabolism.

Physiological Effects and Potential Therapeutic Relevance

While the direct metabolic fate of D-sorbose is unclear, its physiological effects have been the subject of some investigation, suggesting potential therapeutic applications.

Regulation of Blood Glucose and Insulin

Studies in rats have demonstrated that D-sorbose can suppress postprandial blood glucose and insulin levels when co-administered with sucrose.[2] This effect is attributed to the inhibition of intestinal disaccharidases, such as sucrase.[2] Furthermore, dietary supplementation with D-sorbose has been shown to lower serum insulin levels in rats, suggesting an improvement in glucose metabolism.[4]

Data on Enzyme Inhibition

The inhibitory effect of D-sorbose on sucrase has been quantified, providing valuable data for understanding its mechanism of action.

| Sugar | Enzyme | Inhibition Constant (Ki) | Inhibition Mode |

| D-Sorbose | Sucrase | 7.5 mM[2] | Uncompetitive[2] |

| L-Sorbose | Sucrase | 60.8 mM[2] | Competitive[2] |

Table 1: Inhibitory constants of D- and L-sorbose on sucrase activity.

Experimental Protocols for Investigating this compound Metabolism

To elucidate the role of this compound in cellular metabolism, a series of targeted experiments are required. The following protocols provide a framework for these investigations.

Protocol for Assessing Cellular Uptake of D-Sorbose

This protocol is designed to determine the kinetics and transporter dependency of D-sorbose uptake in a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., Caco-2 for intestinal transport, or a target cell line for peripheral uptake)

-

Cell culture medium and supplements

-

Radiolabeled [¹⁴C]-D-Sorbose

-

Unlabeled D-sorbose, D-fructose, and D-glucose

-

GLUT5 inhibitor (e.g., 5-thio-D-fructose)[10]

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Scintillation counter

Procedure:

-

Culture cells to confluence in 24-well plates.

-

Wash cells twice with pre-warmed PBS.

-

Incubate cells with varying concentrations of [¹⁴C]-D-Sorbose (e.g., 0.1, 1, 10, 50, 100 µM) for a short time course (e.g., 1, 5, 15 minutes) to determine initial uptake rates.

-

To determine transporter specificity, perform competition assays by co-incubating a fixed concentration of [¹⁴C]-D-Sorbose with a high concentration of unlabeled D-sorbose, D-fructose, or D-glucose.

-

To confirm GLUT5 involvement, pre-incubate cells with a GLUT5 inhibitor before adding [¹⁴C]-D-Sorbose.

-

Terminate uptake by washing cells three times with ice-cold PBS.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize radioactivity to protein concentration in each well.

References

- 1. researchgate.net [researchgate.net]

- 2. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dietary D-sorbose decreases serum insulin levels in growing Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Fructose-L-sorbose interconversions. Access to 5-thio-D-fructose and interaction with the D-fructose transporter, GLUT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rare sugar l-sorbose exerts antitumor activity by impairing glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Enzymatic Synthesis and Degradation of β-D-Sorbofuranose: A Technical Guide

Disclaimer: Scientific literature extensively covers the enzymatic synthesis and degradation of L-sorbose (B7814435), a key intermediate in the industrial production of Vitamin C. However, there is a notable scarcity of research specifically detailing the enzymatic synthesis and degradation of its stereoisomer, D-sorbose, and particularly the β-D-sorbofuranose anomer. This guide will focus on the well-established enzymatic pathways for sorbose, primarily centered on L-sorbose, and will extrapolate potential enzymatic strategies for D-sorbose where applicable. The principles and methodologies described can serve as a foundational framework for researchers and drug development professionals investigating D-sorbofuranose.

Enzymatic Synthesis of Sorbose

The most well-documented enzymatic synthesis of a sorbose isomer is the conversion of D-sorbitol to L-sorbose, a reaction of significant industrial importance. This process is predominantly carried out using sorbitol dehydrogenase (SLDH).

Key Enzyme: Sorbitol Dehydrogenase (SLDH)

Sorbitol dehydrogenase (EC 1.1.1.14) is an oxidoreductase that catalyzes the NAD(P)+-dependent oxidation of D-sorbitol to L-sorbose.[1] A notable source of this enzyme for industrial applications is the bacterium Gluconobacter oxydans.[2][3] Some NADP+/NAD+-dependent D-sorbitol dehydrogenases from G. oxydans are also capable of efficiently catalyzing the formation of L-sorbose from D-sorbitol.[1]

Table 1: Kinetic Parameters of D-Sorbitol Dehydrogenases for L-Sorbose Production

| Enzyme Source | Coenzyme | Km (D-Sorbitol) | Km (Coenzyme) | Vmax | kcat | kcat/Km (D-Sorbitol) | Optimal pH | Optimal Temperature (°C) |

| Gluconobacter oxydans G624 | NADP+ | 38.9 mM | 88.2 µM | - | 3820 s-1 | 98.1 mM-1s-1 | 10.0 | - |

| Faunimonas pinastri A52C2 | NAD+/NADP+ | - | - | - | - | - | 8.0 | 37 |

| Candida boidinii No. 2201 | - | 7.7 mM | - | 301 µmol/min/mg | - | - | - | - |

Experimental Protocol: Enzymatic Synthesis of L-Sorbose from D-Sorbitol

This protocol is adapted from studies on sorbitol dehydrogenase from Gluconobacter oxydans.

Objective: To produce L-sorbose from D-sorbitol using a purified sorbitol dehydrogenase.

Materials:

-

Purified Sorbitol Dehydrogenase (SLDH)

-

D-Sorbitol

-

NAD+ or NADP+ (depending on the enzyme's cofactor preference)

-

Glycine-NaOH buffer (100 mM, pH 10.0) or other suitable buffer

-

Trichloroacetic acid (10%)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing D-sorbitol (e.g., 20 g/L), NAD(P)+ (e.g., 5 mM), and purified SLDH (e.g., 1 g/L) in the appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0).[4]

-

The total reaction volume can be scaled as needed (e.g., 500 µL).[4]

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with agitation (e.g., 300 rpm) for a defined period (e.g., 2 hours).[4]

-

-

Reaction Termination:

-

Analysis:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for L-sorbose concentration using HPLC.[4]

-

Enzyme Activity Definition: One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of D-sorbitol to L-sorbose per minute under the specified conditions.[4]

Visualization of L-Sorbose Synthesis

Caption: Enzymatic conversion of D-Sorbitol to L-Sorbose.

Enzymatic Degradation of Sorbose

The enzymatic degradation of sorbose is less studied than its synthesis, with most research focusing on the metabolic pathways in specific microorganisms. These pathways typically involve phosphorylation of sorbose followed by conversion into intermediates of central metabolism.

Metabolic Pathways of L-Sorbose

In organisms like Lactobacillus casei, L-sorbose metabolism is initiated by its transport into the cell and subsequent phosphorylation. The resulting sorbose-6-phosphate is then further metabolized.

A key enzyme in this pathway is sorbitol-6-phosphate dehydrogenase , which is involved in the interconversion of sorbose and sorbitol derivatives.[5] The metabolic pathway suggests that L-sorbose is converted to D-sorbitol-6-phosphate, which can then enter glycolysis after being converted to D-fructose-6-phosphate.[5]

In Gluconobacter strains, the metabolism of L-sorbose can involve several dehydrogenases and reductases, leading to its conversion to other keto-sugars or back to D-sorbitol.[6]

Potential for D-Sorbose Degradation

While specific pathways for D-sorbose degradation are not well-defined, it is plausible that similar enzymatic steps could be involved, such as:

-

Phosphorylation: A kinase with activity towards D-sorbose would phosphorylate it, likely at the C1 or C6 position.

-

Isomerization/Epimerization: The resulting D-sorbose phosphate could be converted by an isomerase or epimerase to an intermediate of glycolysis, such as D-fructose-6-phosphate or D-glucose-6-phosphate.

D-sorbose has been shown to inhibit disaccharidase activity in rats, suggesting it can interact with sugar-metabolizing enzymes.[7]

Visualization of a Putative Sorbose Degradation Pathway

References

- 1. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly efficient sorbitol dehydrogenase from Gluconobacter oxydans G624 and improvement of its stability through immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability and Degradation Products of beta-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of beta-D-sorbofuranose and its degradation pathways under various stress conditions. The information presented is intended to support researchers, scientists, and professionals involved in drug development and formulation, where understanding the stability of carbohydrate moieties is critical.

Introduction

This compound is the furanose form of D-sorbose, a ketohexose. In aqueous solutions, D-sorbose, like other monosaccharides, exists in a dynamic equilibrium of several isomeric forms. This equilibrium includes the open-chain keto form and various cyclic anomers: the five-membered furanose and six-membered pyranose rings, each with alpha and beta configurations[1][2][3][4][5][6][7]. The chemical stability of any single isomer, such as this compound, is intrinsically linked to this equilibrium, as degradation can proceed from any of the interconverting forms present in the solution. The open-chain form, though typically present in small amounts, is a key intermediate for many degradation and isomerization reactions[8].

This guide will delve into the degradation of this compound under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions, drawing upon established principles of carbohydrate chemistry and available data on D-sorbose and related ketoses.

Anomeric Equilibrium of D-Sorbose

The interconversion between these forms, known as mutarotation, proceeds through the open-chain keto form and is catalyzed by both acids and bases[5]. Therefore, any discussion of the stability of this compound must consider the reactivity of the entire ensemble of D-sorbose isomers in solution.

Degradation Pathways of this compound

Forced degradation studies are essential for elucidating the potential degradation pathways of a molecule. These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light[1][9][10][11].

Acid-Catalyzed Degradation

Under acidic conditions, this compound, as part of the D-sorbose equilibrium mixture, is susceptible to several degradation reactions. The primary pathway for the degradation of hexoses in acidic media is dehydration to form 5-hydroxymethylfurfural (B1680220) (5-HMF)[4][12][13][14][15]. This reaction is particularly relevant for ketoses like sorbose and its isomer fructose (B13574). The formation of 5-HMF from ketoses is generally more facile than from aldoses. The reaction proceeds through the furanose form, making the stability of this compound of particular interest in this context.

Further degradation of 5-HMF can occur under more stringent acidic conditions, leading to the formation of levulinic acid and formic acid through rehydration[4].

Isomerization reactions can also occur under acidic catalysis. For example, D-glucose can be isomerized to L-sorbose and D-fructose in the presence of Lewis acid catalysts[9][16][17][18][19]. While this is not a degradation reaction in the sense of decomposition, it highlights the potential for structural transformation under acidic conditions.

Alkaline Degradation

The degradation of monosaccharides in alkaline solutions is a complex process involving a network of reactions, including enolization, isomerization, and fragmentation[9][17]. For D-sorbose, the initial step in alkaline degradation is the formation of an enediol intermediate. This enediol is common to D-fructose and D-psicose, allowing for their interconversion.

From the enediol intermediate, several degradation pathways are possible:

-

Retro-aldol condensation: This involves the cleavage of carbon-carbon bonds, leading to the formation of smaller aldehydic and ketonic compounds. For a hexose (B10828440) like sorbose, this can yield triose phosphates like glyceraldehyde and dihydroxyacetone. These smaller fragments can then undergo further reactions.

-

Saccharinic acid formation: Rearrangement of the enediol intermediates can lead to the formation of various saccharinic acids.

The final product mixture from alkaline degradation is highly dependent on the reaction conditions, including the concentration of the base, temperature, and the presence of other ions[9][17].

Oxidative Degradation

Oxidative degradation of D-sorbose can be initiated by various oxidizing agents. For instance, the oxidation of L-sorbose by potassium permanganate (B83412) in an acidic medium has been studied, demonstrating that the reaction kinetics are dependent on the concentrations of the sugar, oxidant, and acid[17]. The products of such oxidation reactions can include smaller carboxylic acids.

Oxidation with agents like hydrogen peroxide, often used in forced degradation studies, can proceed via radical mechanisms, leading to a variety of cleavage products.

Thermal Degradation

Thermal degradation of sugars in the solid state or in concentrated solutions typically occurs at elevated temperatures (often above 150-200°C) and leads to caramelization and the formation of a complex mixture of products[19][20]. The initial steps may involve dehydration to form furan (B31954) derivatives like 5-HMF, followed by polymerization and fragmentation to yield a variety of smaller molecules, including organic acids.

Quantitative Data on Degradation

Specific kinetic data for the degradation of this compound is scarce in the literature. However, data from related compounds can provide valuable insights.

| Stress Condition | Compound | Rate Constant (k) | Half-life (t½) | Degradation Products | Reference |

| Acidic | L-Sorbose (Oxidation by KMnO4) | Varies with [Sorbose], [KMnO4], [H+] | Not specified | Oxidized products | [17] |

| Acidic | D-Fructose (Dehydration) | Varies with acid catalyst and temperature | Not specified | 5-Hydroxymethylfurfural (5-HMF), Levulinic acid, Formic acid | [4][12][13] |

| Alkaline | Monosaccharides (general) | Varies with [OH-], [Sugar], Temperature | Not specified | Saccharinic acids, Lactic acid, smaller aldehydes and ketones | [9][17] |

| Thermal | D-Tagatose (pH 7, 80°C, phosphate (B84403) buffer) | ~0.003 min⁻¹ | ~230 min | Browning products | [10] |

Note: The data presented are for illustrative purposes and are derived from studies on related compounds. Direct kinetic data for this compound degradation is not available.

Experimental Protocols

Detailed experimental protocols for forced degradation studies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the stress conditions discussed.

Acid and Base Hydrolysis

-

Preparation of Solutions: Prepare a stock solution of D-sorbose in purified water. For acid hydrolysis, use 0.1 M to 1 M hydrochloric acid or sulfuric acid. For alkaline hydrolysis, use 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide[1][9].

-

Stress Conditions: Incubate the solutions at a controlled temperature, for example, 60°C.

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the aliquots to stop the degradation reaction. Acidic samples can be neutralized with a suitable base (e.g., NaOH), and alkaline samples with a suitable acid (e.g., HCl).

-

Analysis: Analyze the samples by a suitable analytical method, such as HPLC or GC-MS, to quantify the remaining D-sorbose and identify and quantify the degradation products.

Oxidative Degradation

-

Preparation of Solutions: Prepare a stock solution of D-sorbose in purified water. Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

-

Stress Conditions: Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C).

-

Sampling and Analysis: Follow the sampling and analysis steps as described for hydrolysis.

Thermal Degradation

-

Solid State: Place a known amount of solid D-sorbose in a controlled temperature oven at a high temperature (e.g., 150°C).

-

Solution State: Prepare a concentrated solution of D-sorbose in water and heat it in a sealed container at a high temperature (e.g., 120°C).

-

Sampling and Analysis: For the solid-state study, dissolve samples taken at different time points in a suitable solvent for analysis. For the solution-state study, take aliquots at different time points. Analyze the samples to determine the extent of degradation and the products formed.

Visualization of Degradation Pathways and Workflows

Logical Relationship of D-Sorbose Anomeric Equilibrium

Caption: D-Sorbose exists in equilibrium with its cyclic anomers.

General Acid-Catalyzed Degradation Pathway

Caption: Formation of 5-HMF and its subsequent degradation.

Experimental Workflow for Forced Degradation Study

References

- 1. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC–ELSD [agris.fao.org]

- 3. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Request Rejected [emsl.pnnl.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst [mdpi.com]

- 15. Novel solid acid catalyst for the production of 5-hydroxymethylfurfural with fructose dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alkaline degradation of monosaccharides III. Influence of reaction parameters upon the final product composition | Semantic Scholar [semanticscholar.org]

- 18. Kinetic analysis for the isomerization of glucose, fructose, and mannose in subcritical aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biopchem.education [biopchem.education]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of beta-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for beta-D-sorbofuranose and its related isomers. Due to the limited experimental data for the specific this compound form, this document includes computed values, data for the broader L-sorbose isomeric mixture, and relevant comparative data for other monosaccharides. The guide also outlines the standard experimental and computational methodologies used to determine these properties.

Quantitative Thermochemical Data

The direct experimental determination of thermochemical properties for isolated furanose isomers is challenging due to their equilibrium with more stable pyranose forms in solution and solid states.[1] Consequently, much of the specific data available for this compound is derived from computational chemistry.

Table 1: Computed Thermochemical Properties for this compound

| Property | Value | Units | Source / Method |

| Gibbs Free Energy (G) | -217.0 | kcal/mol | BioPath Database (Computed) |

| XLogP | -2.56 | - | BioPath Database (Computed) |

| Molar Mass | 180.156 | g/mol | PubChem[2] |

Table 2: Experimental Condensed Phase Thermochemistry for L-Sorbose

Note: L-Sorbose is the enantiomer of D-Sorbose. The data below from the NIST WebBook does not specify the anomeric (alpha/beta) or ring (furanose/pyranose) form and likely represents a stable crystalline mixture.

| Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°solid) | -1259.4 ± 1.3 | kJ/mol | Clarke and Stegeman, 1939[3] |

| Standard Molar Enthalpy of Combustion (ΔcH°solid) | -2844.3 ± 1.2 | kJ/mol | Clarke and Stegeman, 1939[3] |

| Constant Pressure Heat Capacity (Cp,solid) | 215.5 | J/mol·K | Jack and Stegeman, 1941[3] |

| Standard Molar Entropy (S°solid) | 212.1 | J/mol·K | Jack and Stegeman, 1941[3] |

Computational studies have indicated that in the gas phase, furanose forms are generally less stable than pyranose forms for sorbose.[1] This contrasts with many other hexoses where furanose forms can be more stable in the gas phase due to intramolecular hydrogen bonding.[1]

Visualization of Thermochemical Relationships

The fundamental relationship between the key thermochemical properties that determine the spontaneity of a process is described by the Gibbs free energy equation.

Experimental & Computational Protocols

The determination of the thermochemical data presented relies on precise experimental techniques and validated computational models.

A primary method for determining the enthalpy of formation for organic compounds like sugars is oxygen bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of the crystalline sugar is pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in a crucible within a high-pressure vessel, known as a "bomb." The bomb is sealed and pressurized with pure oxygen (typically 25-30 atm). This bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-